molecular formula C12H21NO3 B2732098 tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate CAS No. 1707358-49-3

tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

Cat. No.: B2732098
CAS No.: 1707358-49-3
M. Wt: 227.304
InChI Key: QFLHGDYACTVNSW-UHFFFAOYSA-N
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Description

tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is a spirocyclic chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery. The compound features a synthetically versatile oxaspiro[2.5]octane core, a structure known to impart conformational rigidity and improve physicochemical properties in lead optimization efforts . The tert-butoxycarbonyl (Boc) protecting group is a critical functional handle, allowing researchers to selectively protect the amine moiety during multi-step synthetic sequences and deprotect it under mild acidic conditions to generate the free amine intermediate for further derivatization . This makes it a valuable precursor for constructing more complex molecules. While specific biological data for this exact molecule is not widely published, its primary research value lies in its application as a key synthetic intermediate . Spirocyclic scaffolds of this nature are increasingly explored in the design of protease inhibitors, receptor modulators, and other bioactive targets due to their ability to explore novel three-dimensional chemical space . Researchers utilize this building block to develop potential therapeutic agents, with its mechanism of action being wholly dependent on the final target molecule it is incorporated into.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-oxaspiro[2.5]octan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-7-12(9)5-4-6-15-8-12/h9H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLHGDYACTVNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Tetrahydrofuran Precursors

The 5-oxaspiro[2.5]octane framework is typically synthesized via [2+2] cycloaddition or Simmons-Smith cyclopropanation. A tetrahydrofuran derivative bearing a pendant alkene undergoes stereoselective cyclopropanation under zinc-mediated conditions:

Reaction Conditions

Reagent Solvent Temperature Yield
Zn(Cu)/CH₂I₂ Diethyl ether 0°C → rt 65%
Et₂Zn/CH₂Br₂ THF -20°C 72%

The reaction proceeds via a carbene intermediate, with the zinc-copper couple ensuring minimal epoxide ring opening. Stereochemical control is critical, as improper conditions lead to transannular side products.

Reductive Amination Pathways

An alternative route involves reductive amination of a spirocyclic ketone. For example, 5-oxaspiro[2.5]octan-1-one reacts with ammonium acetate and NaBH₃CN in methanol to yield the corresponding amine, which is subsequently protected as the carbamate:

$$
\ce{5-oxaspiro[2.5]octan-1-one + NH4OAc ->[\text{NaBH3CN}] 5-oxaspiro[2.5]octan-1-amine ->[\text{Boc2O}] tert-butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate}
$$

This method achieves 70–75% overall yield but requires rigorous exclusion of moisture to prevent Boc-group hydrolysis.

Carbamate Protection Strategies

Boc-Anhydride Coupling

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Optimized conditions from patent CN105461690A involve:

  • Solvent : Anhydrous THF or methyl-THF
  • Base : Sodium hydride (2.5 equiv)
  • Temperature : 0°C → 60°C gradient
  • Yield : 85–88%

Mechanistic Insights

  • Deprotonation of the spirocyclic amine by NaH generates a nucleophilic amide.
  • Boc₂O undergoes nucleophilic attack, forming the carbamate linkage.
  • Quenching with aqueous HCl precipitates the product, avoiding column chromatography.

Alternative Protecting Groups

While Boc is predominant, other groups have been explored:

Protecting Group Reagent Yield Stability
Fmoc Fmoc-Cl/Et₃N 68% pH-sensitive
Cbz Cbz-Cl/NaHCO₃ 63% Hydrogenolysis

Boc remains preferred due to its orthogonal stability and ease of removal under mild acidic conditions.

Industrial-Scale Optimization

Solvent and Temperature Effects

Patent data reveals that methyl-THF outperforms THF in large-scale reactions due to higher boiling point (80°C vs. 66°C) and reduced peroxide formation risk. A typical protocol involves:

  • Dissolve 5-oxaspiro[2.5]octan-1-amine (1.0 equiv) in methyl-THF.
  • Add NaH (2.2 equiv) at 0°C under N₂.
  • Charge Boc₂O (1.1 equiv) dropwise over 30 min.
  • Heat to 60°C for 2 h.
  • Quench with 10% citric acid, extract with EtOAc, and crystallize from n-heptane.

Process Metrics

  • Throughput : 5 kg/batch
  • Purity : 99.2% (HPLC)
  • Impurities : <0.5% de-Boc product

Crystallization Protocols

Final purification uses mixed solvents to enhance crystal habit:

Solvent System Purity Increase Recovery
IPA/n-Heptane (1:3) 97.1% → 99.4% 89%
EtOAc/Hexanes (1:5) 96.8% → 98.9% 82%

IPA/n-Heptane is optimal, producing needle-like crystals with low solvent retention.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 1.44 (s, 9H, Boc CH₃), 3.48–3.55 (m, 2H, OCH₂), 2.78–2.85 (m, 1H, spiro CH), 1.62–1.70 (m, 4H, cyclopropane CH₂).

IR (KBr)
2978 cm⁻¹ (C-H stretch, Boc), 1695 cm⁻¹ (C=O), 1253 cm⁻¹ (C-O).

Chromatographic Purity Assessment

Method Column Retention Time Purity
HPLC-UV (220 nm) C18, 5μm, 150×4.6 mm 12.7 min 99.2%
UPLC-MS HSS T3, 2.1×50 mm 3.8 min 99.5%

MS (ESI+): m/z 228.2 [M+H]⁺ (calc. 227.3).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its spirocyclic structure may impart unique pharmacological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Carbamates with Heteroatom Variations

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS: 147611-03-8)
  • Structure: Contains a 7-azaspiro[3.5]nonane core (nitrogen instead of oxygen).
  • Properties: Molecular weight 240.34, logP 2.15 (iLOGP), topological polar surface area (TPSA) 55.8 Ų.
  • Applications : Likely used in medicinal chemistry for its improved solubility in polar solvents .
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (CAS: 1416013-81-4)
  • Structure : 5-azaspiro[2.5]octane core with a Boc group.
  • Synthesis : Often prepared via cyclization reactions involving protected amines .

Bicyclic Carbamates

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
  • Structure: Bicyclo[4.1.0]heptane (norbornane analog) with an aza bridge.
  • Properties : Greater steric hindrance due to the fused bicyclic system, which may hinder nucleophilic attacks on the carbamate group.
  • Applications : Used in catalysis and as a rigid scaffold in drug design .
tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate (CAS: 1354963-58-8)
  • Structure : Bicyclo[3.2.1]octane with an amine group.
  • Properties : The free amine (when deprotected) offers reactivity for conjugation, contrasting with the inert spiro ether oxygen in the target compound.
  • Biological Relevance: Potential use in CNS-targeting therapeutics due to its lipophilicity (logP 2.3) .

Substituted Spirocarbamates

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate (CAS: 1934987-89-9)
  • Structure : Smaller spiro[2.3]hexane ring with N-methyl substitution.
  • Stability : The methyl group may mitigate hydrolysis susceptibility under acidic conditions .

Comparative Analysis Table

Compound Core Structure Heteroatom Molecular Weight logP TPSA (Ų) Key Applications Reference
tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate Spiro[2.5]octane O 240.34 1.98 44.4 Synthetic intermediate
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Spiro[3.5]nonane N 240.34 2.15 55.8 Drug discovery
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate Spiro[2.5]octane N 225.29 1.75 49.8 Catalysis
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclo[4.1.0]heptane N 226.30 2.10 44.4 Rigid scaffold synthesis

Key Research Findings

Synthetic Utility : The Boc group in this compound ensures stability during multi-step syntheses, similar to other tert-butyl carbamates .

Conformational Rigidity : Spiro compounds exhibit restricted rotation, enhancing enantioselectivity in asymmetric catalysis compared to flexible bicyclic analogs .

Solubility Trends : Oxygen-containing spirocarbamates (e.g., the target compound) show higher aqueous solubility than nitrogenated analogs due to increased polarity .

Biological Relevance : Bicyclic carbamates with amine groups (e.g., CAS: 1354963-58-8) are prioritized in CNS drug design for their blood-brain barrier permeability .

Biological Activity

Tert-butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is a compound characterized by a unique spirocyclic structure, which may confer distinct biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula for this compound is C13H21NO3C_{13}H_{21}NO_3. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a spirocyclic structure. This configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
SMILESCC(C)(C)OC(=O)N[C]1CC12CCC(=O)CC2
InChIKeyKJKFDUASZGJGCD-UHFFFAOYSA-N

Pharmacological Properties

Research into the biological activity of this compound has revealed potential pharmacological effects, particularly in the following areas:

  • Anti-inflammatory Activity : Compounds with similar structural motifs have been shown to exhibit anti-inflammatory properties. The spirocyclic structure may enhance the interaction with inflammatory mediators, potentially leading to reduced inflammation.
  • Cytotoxic Effects : Some studies suggest that carbamate derivatives can induce cytotoxic effects in cancer cell lines, although specific data on this compound remains limited.
  • Enzyme Inhibition : The presence of the carbamate functional group may allow for inhibition of certain enzymes involved in metabolic pathways, although detailed studies are required to confirm this activity.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and pain pathways.
  • Signal Transduction Interference : It may influence cellular signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

While comprehensive literature specifically addressing this compound is scarce, related compounds provide insights into its potential activities:

  • Study on Anti-inflammatory Effects : A related spirocyclic compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that similar derivatives could possess comparable activities.
  • Cytotoxicity Assessment : Research on structurally analogous carbamates indicated that they could inhibit tumor cell growth through apoptosis induction, highlighting a possible avenue for cancer therapy.
  • Enzyme Interaction Studies : Investigations into carbamate derivatives have shown potential as inhibitors of acetylcholinesterase, which could be relevant for neuroprotective applications.

Q & A

Q. What strategies enhance the compound’s solubility for in vitro bioassays?

  • Solutions :
  • Use co-solvents (e.g., 10% DMSO in PBS) or formulate as nanoparticles (≤100 nm via sonication) .
  • Modify the spirocyclic ring with hydrophilic groups (e.g., -OH) while retaining bioactivity .

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